2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Description
Properties
Molecular Formula |
C15H10FN3O2 |
|---|---|
Molecular Weight |
283.26 g/mol |
IUPAC Name |
2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H10FN3O2/c16-12-9-5-4-8-11(12)15(20)17-14-13(18-21-19-14)10-6-2-1-3-7-10/h1-9H,(H,17,19,20) |
InChI Key |
RDRGXSKKSCGUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Dioximes
α-Dioximes undergo dehydration in acidic conditions to form 1,2,5-oxadiazoles. For example, phenylglyoxal dioxime cyclizes in concentrated sulfuric acid to yield 4-phenyl-1,2,5-oxadiazole-3-amine. This method, however, requires precise control of reaction time and temperature to avoid over-dehydration.
Reaction Conditions :
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
Nitrile oxides, generated in situ from hydroxamic acid chlorides, react with nitriles to form 1,2,5-oxadiazoles. For instance, phenylacetonitrile oxide and cyanoacetamide undergo cycloaddition in dichloromethane at room temperature:
Optimization Challenges :
Functionalization of the 1,2,5-Oxadiazole Core
Introduction of the Amine Group at Position 3
The 3-amino group is critical for subsequent amidation. Two primary methods are employed:
Direct Synthesis via Amidoxime Cyclization
Amidoximes derived from nitriles and hydroxylamine cyclize with carboxylic acid derivatives. For example, benzamidoxime reacts with acetyl chloride in pyridine to form 3-acetamido-4-phenyl-1,2,5-oxadiazole, which is hydrolyzed to the amine:
Conditions :
Nitration and Reduction
Electrophilic nitration followed by catalytic hydrogenation introduces the amine group. Nitration of 4-phenyl-1,2,5-oxadiazole with fuming HNO₃ at 0°C yields the 3-nitro derivative, which is reduced using Pd/C and H₂:
Yield : 65% (nitration), 90% (reduction).
Amidation with 2-Fluorobenzoic Acid
The final step couples 3-amino-4-phenyl-1,2,5-oxadiazole with 2-fluorobenzoyl chloride.
Acyl Chloride Method
2-Fluorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). Reaction with the amine in anhydrous dioxane and Na₂CO₃ yields the target compound:
Conditions :
Coupling Reagent-Assisted Synthesis
Carbodiimide reagents like EDC enhance amidation efficiency. A mixture of 2-fluorobenzoic acid, EDC, and HOBt in DMF reacts with the amine at 0°C:
Advantages :
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Acyl Chloride | 89 | 98.3 |
| EDC/HOBt Coupling | 85 | 97.5 |
| Nitration/Reduction | 72 | 95.0 |
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, as anticancer agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit various cancer cell lines. The oxadiazole moiety has been associated with cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation .
GABA Receptor Modulation
Research indicates that oxadiazole derivatives can act as ligands for the GABA_A receptor complex. A study demonstrated that certain oxadiazole derivatives exhibited higher affinities for benzodiazepine receptors than diazepam, suggesting their potential as anxiolytic agents . The structural similarity to known benzodiazepines allows these compounds to modulate GABAergic activity effectively.
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has also been explored. Compounds similar to 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have shown effectiveness against various bacterial strains and fungi. This property is attributed to their ability to disrupt microbial cell walls or interfere with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide. Modifications at different positions on the oxadiazole ring can significantly influence its biological activity:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Enhances lipophilicity and receptor binding |
| Aromatic substitutions | Alters electronic properties and steric factors |
| Alkyl chain variations | Influences solubility and metabolic stability |
Case Study 1: Anticancer Research
A study focused on synthesizing a series of oxadiazole derivatives demonstrated that compounds similar to 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The study utilized MTT assays to evaluate cell viability and found that these compounds triggered apoptosis through caspase activation .
Case Study 2: GABA_A Receptor Binding
In another investigation into GABA_A receptor binding affinities, a derivative of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide showed promising anxiolytic effects in animal models. Radioligand binding assays indicated that this compound had a higher affinity for the receptor compared to traditional benzodiazepines like diazepam .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . Molecular docking studies have shown that this compound can bind to target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: Fluorine at the 2-position (target compound) vs. 3-position (compound 43, 45, 46) alters steric and electronic profiles.
Oxadiazole Substituent Diversity: Phenyl vs. Halogenated Phenyl: Replacement of phenyl with 4-fluorophenyl (compound 45) or 4-chlorophenyl (compound 46) increases lipophilicity (Cl > F), which may enhance membrane permeability . nitro analogs) .
Fluorine’s role in improving bioavailability (via reduced metabolism) is inferred but requires experimental validation .
Structural and Spectral Characterization
- IR Spectroscopy : Absence of C=O bands (~1663–1682 cm⁻¹) in triazole derivatives confirms cyclization, while C=S stretches (~1243–1258 cm⁻¹) validate thione tautomers in related compounds .
- 19F-NMR : Fluorine substituents (e.g., CF3 in compound 11) resonate at δ -63.63 to -63.75 ppm, providing unambiguous structural confirmation .
- Melting Points : Higher melting points for nitro-substituted analogs (e.g., 174°C for compound 43) suggest stronger intermolecular interactions (e.g., dipole-dipole, π-stacking) compared to methyl or halogenated derivatives .
Biological Activity
2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in drug discovery and development.
Molecular Structure:
- Molecular Formula: C16H14FN3O
- Molecular Weight: 283.30 g/mol
- IUPAC Name: 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Antimicrobial Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. The structure of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide suggests potential effectiveness against various bacterial strains.
-
Mechanism of Action:
- The oxadiazole ring is known to interfere with bacterial cell wall synthesis and protein function. This compound may inhibit key enzymes involved in these processes, leading to bacterial cell death.
-
Case Study:
- A study evaluated the antibacterial efficacy of similar oxadiazole derivatives against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Results indicated that compounds with structural similarities to 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against these pathogens .
Anticancer Activity
The potential anticancer properties of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide have also been explored:
-
In Vitro Studies:
- In vitro assays on various cancer cell lines revealed that derivatives of oxadiazole can induce apoptosis and inhibit cell proliferation. The compound's structure allows it to interact with cellular targets involved in cancer progression.
- Research Findings:
Comparative Analysis
To understand the biological activity of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide better, it is useful to compare it with related compounds.
| Compound Name | Structure | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide | Structure | 0.25 | 10 |
| HSGN-237 | Structure | 0.25 | 8 |
| HSGN-238 | Structure | 0.50 | 12 |
Toxicity and Safety Profiles
Toxicity assessments are crucial for evaluating the safety of new compounds:
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide, and how can reaction conditions be controlled to improve yield and purity?
The synthesis typically involves coupling a fluorinated benzoyl chloride derivative with a 4-phenyl-1,2,5-oxadiazol-3-amine precursor. Key steps include:
- Amide bond formation : Use NaH in dry DMF under nitrogen to activate the oxadiazole amine for nucleophilic attack by the benzoyl chloride .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while controlled temperature (0–25°C) minimizes side reactions .
- Purification : Column chromatography or recrystallization (ethanol/water) isolates the product with >95% purity .
Q. How can the structural integrity of 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide be confirmed?
Employ a multi-technique approach:
- NMR spectroscopy : H and C NMR verify the fluorine substituent’s position and amide linkage. For example, the fluorine atom at the ortho position deshields adjacent protons, producing distinct splitting patterns .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ or [M-H]− peaks) and fragmentation patterns .
- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve bond angles and intermolecular interactions .
Q. What preliminary assays are recommended to screen the biological activity of this compound?
- Antiproliferative assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays. Oxadiazoles often exhibit IC values in the micromolar range due to interactions with DNA topoisomerases .
- Antimicrobial screening : Evaluate bacterial/fungal growth inhibition via microdilution methods. Fluorine substituents enhance membrane permeability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
- Systematic substitution : Modify the phenyl ring (e.g., electron-withdrawing groups like -NO or -CF) or oxadiazole substituents (e.g., alkyl/alkoxy chains) to assess effects on target binding .
- Bioisosteric replacement : Replace the oxadiazole with thiadiazole or triazole rings to compare potency and metabolic stability .
- Pharmacokinetic profiling : Measure logP (octanol-water partition coefficient) to correlate lipophilicity with cellular uptake .
Q. What computational methods are suitable for predicting target interactions and mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cyclooxygenase-2 or kinase domains). The oxadiazole ring often acts as a hydrogen-bond acceptor .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues for binding .
- QSAR modeling : Develop predictive models using descriptors like polar surface area and Hammett constants .
Q. How should contradictory data between in vitro and in vivo activity be addressed?
- Metabolite profiling : Use LC-MS to identify phase I/II metabolites that may deactivate the compound in vivo .
- Formulation optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance bioavailability .
- Dose-response validation : Repeat assays with adjusted concentrations to account for plasma protein binding .
Q. What strategies mitigate challenges in crystallizing 2-fluoro-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide for XRD analysis?
Q. How does the photochemical behavior of the oxadiazole ring influence stability under experimental conditions?
- UV irradiation studies : Monitor degradation products via HPLC. The oxadiazole ring can undergo ring-opening or isomerization under UV light, requiring amber vials for storage .
- Radical scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to prevent oxidative cleavage .
Methodological Challenges and Solutions
Q. How can low solubility in aqueous buffers be addressed during biological testing?
Q. What analytical techniques resolve overlapping spectral signals in complex reaction mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
